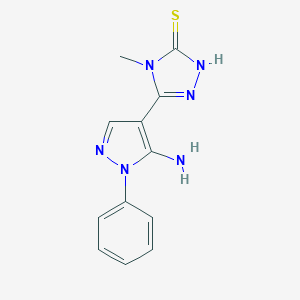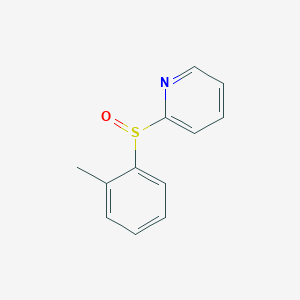![molecular formula C26H23NO5 B293279 Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate](/img/structure/B293279.png)
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate, also known as EDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. EDP belongs to the class of chromenopyrrole derivatives, which have shown promising results in various pharmacological studies.
Mechanism of Action
The exact mechanism of action of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate is not fully understood, but it is believed to interact with various cellular targets such as enzymes, receptors, and ion channels. Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has been shown to inhibit the activity of certain enzymes involved in the inflammation pathway and also modulate the expression of various genes associated with cancer progression.
Biochemical and Physiological Effects:
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has been reported to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has also been shown to regulate the levels of various neurotransmitters in the brain, which could potentially have therapeutic implications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate in lab experiments is its high potency and selectivity towards certain cellular targets. However, the synthesis of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate is a complex process that requires expertise and specialized equipment. Also, the exact mechanism of action of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate is not fully understood, which could limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate. One potential area of focus could be to investigate the pharmacokinetics and toxicity profile of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate in preclinical models. Another area of interest could be to explore the potential applications of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies could be conducted to elucidate the exact mechanism of action of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate and identify its cellular targets.
Synthesis Methods
The synthesis of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate involves a multi-step reaction process that includes the condensation of 2,3-dioxo-1,4-diphenylbutane-1,4-dicarboxylic acid with ethylamine and subsequent cyclization of the resulting intermediate product. The final compound is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In a recent study, Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study reported that Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate showed significant anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
Molecular Formula |
C26H23NO5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl (9bR)-2,3-dioxo-1,4-diphenyl-5a,8,9,9a-tetrahydrochromeno[4,3-b]pyrrole-9b-carboxylate |
InChI |
InChI=1S/C26H23NO5/c1-2-31-25(30)26-19-15-9-10-16-20(19)32-23(17-11-5-3-6-12-17)21(26)22(28)24(29)27(26)18-13-7-4-8-14-18/h3-8,10-14,16,19-20H,2,9,15H2,1H3/t19?,20?,26-/m1/s1 |
InChI Key |
YFMCCSJZZASRKC-XYVRPBRGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12C3CCC=CC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C12C3CCC=CC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C12C3CCC=CC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)

![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)


![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)